![molecular formula C9H10N2OS B1602950 5-Ethyl-6-methylthieno[2,3-d]pyrimidin-4(3H)-one CAS No. 439692-89-4](/img/structure/B1602950.png)
5-Ethyl-6-methylthieno[2,3-d]pyrimidin-4(3H)-one
Overview
Description
“5-Ethyl-6-methylthieno[2,3-d]pyrimidin-4(3H)-one” is a chemical compound with the molecular formula C9H10N2S2 . It belongs to the class of organic compounds known as thienopyrimidines, which are polycyclic aromatic compounds containing a thiophene ring fused to a pyrimidine ring .
Synthesis Analysis
The synthesis of related compounds has been reported in the literature. For instance, an efficient method for the synthesis of functionalized thieno[2,3-d]pyrimidines from 5-acetyl-6-aminopyrimidine-4(3H)-thiones and a series of reagents containing an active chloromethylene fragment has been developed .Molecular Structure Analysis
The molecular structure of similar compounds, such as 2H- and 2-(p-Tolylamino)-5,6-dimethylthieno[2,3-d]pyrimidin-4-ones, has been investigated by X-ray diffraction . In these structures, the tautomeric form with a localized N(1)=C(2) bond is realized .Scientific Research Applications
Efficient Synthesis Methods : The compound and its derivatives have been synthesized through various methods. For instance, Chen et al. (2009) discussed an efficient synthesis of 5,6-dihydrothieno[3′,2′:4,5]thieno[2,3-d]pyrimidin-4(3H)-ones via a consecutive method involving aza-Wittig reactions and subsequent reactions with amines, phenols, or alcohols (Chen, Nie, & Ding, 2009). This method offers a pathway for the development of novel compounds with potential biological activities.
Potential Antitumor Agents : Gangjee et al. (2009) synthesized N-{4-[(2-Amino-6-ethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-5-yl)thio]benzoyl}-L-glutamic acid and its analogues as potential dual thymidylate synthase (TS) and dihydrofolate reductase (DHFR) inhibitors, highlighting their potential as antitumor agents. The study revealed that compound 2 exhibited significant inhibition against tumor cells in culture, underscoring the importance of the 6-ethyl substitution for enhancing potency (Gangjee, Li, Kisliuk, Cody, Pace, Piraino, & Makin, 2009).
Microwave-Assisted Synthesis : A novel approach for the synthesis of pyrido[2,3-d]pyrimidine derivatives under solvent-free conditions using a nanocatalyst was presented by Mohsenimehr et al. (2014). This method emphasizes the advantages of microwave irradiation in the synthesis of heterocyclic compounds, offering a rapid and efficient route for the generation of pyrido[2,3-d]pyrimidines with potential pharmacological activities (Mohsenimehr, Mamaghani, Shirini, Sheykhan, & Azimian Moghaddam, 2014).
Antimicrobial and Anti-Inflammatory Activities : The synthesis and biological evaluation of pyrazolopyrimidines derivatives as anticancer and anti-5-lipoxygenase agents were explored by Rahmouni et al. (2016), showcasing the diverse biological activities of thieno[2,3-d]pyrimidin-4(3H)-one derivatives. This work highlights the potential use of these compounds in the development of new therapeutic agents with specific biological targets (Rahmouni, Souiei, Belkacem, Romdhane, Bouajila, & Ben Jannet, 2016).
Future Directions
The future directions for research on “5-Ethyl-6-methylthieno[2,3-d]pyrimidin-4(3H)-one” and related compounds could involve further exploration of their biological activities and potential applications in medicinal chemistry. For instance, pyrimidinamine derivatives have been considered promising agricultural compounds due to their outstanding activity and different mode of action from other fungicides .
Mechanism of Action
Target of Action
The primary target of 5-Ethyl-6-methylthieno[2,3-d]pyrimidin-4(3H)-one is the phosphoinositide 3-kinase (PI3K) . PI3K is a family of enzymes involved in cellular functions such as cell growth, proliferation, differentiation, motility, survival and intracellular trafficking, which makes it a promising target for cancer therapy .
Mode of Action
This compound acts as a highly potent and selective inhibitor of PI3K . It binds to the PI3K enzyme, preventing it from performing its role in the PI3K/AKT/mammalian target of rapamycin (mTOR) signaling pathway . This inhibition disrupts the pathway, leading to a decrease in cell proliferation and survival .
Biochemical Pathways
The compound primarily affects the PI3K/AKT/mTOR signaling pathway . This pathway is crucial for many cellular processes, including growth and survival. By inhibiting PI3K, the compound disrupts this pathway, potentially leading to reduced cell proliferation and increased cell death .
Pharmacokinetics
Similar compounds in its class have shown good developability profiles in cell-based proliferation and adme (absorption, distribution, metabolism, and excretion) assays .
Result of Action
The inhibition of the PI3K/AKT/mTOR pathway by this compound can lead to a decrease in cell proliferation and an increase in cell death . This makes it a potential candidate for the development of new antitumor agents .
properties
IUPAC Name |
5-ethyl-6-methyl-3H-thieno[2,3-d]pyrimidin-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2OS/c1-3-6-5(2)13-9-7(6)8(12)10-4-11-9/h4H,3H2,1-2H3,(H,10,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JSSQQVHSSWZWOQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(SC2=C1C(=O)NC=N2)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40629673 | |
Record name | 5-Ethyl-6-methylthieno[2,3-d]pyrimidin-4(3H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40629673 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
439692-89-4 | |
Record name | 5-Ethyl-6-methylthieno[2,3-d]pyrimidin-4(3H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40629673 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.